molecular formula C23H23N3O4 B11411285 N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B11411285
M. Wt: 405.4 g/mol
InChI Key: YJKPSJHAASFIII-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core linked to a furan-2-carboxamide moiety through a 2-(2-methoxyphenoxy)ethyl chain, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the 2-(2-Methoxyphenoxy)ethyl Chain: This is achieved through a nucleophilic substitution reaction where the benzodiazole core reacts with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base.

    Coupling with Furan-2-Carboxamide: The final step involves the coupling of the intermediate product with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole core can bind to the active site of enzymes, inhibiting their activity, while the furan-2-carboxamide moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan moiety, known for its anticancer properties.

    N-(2-(2-methoxyphenoxy)ethyl)-1-propanamine: Shares the 2-(2-methoxyphenoxy)ethyl chain but differs in the core structure.

Uniqueness

N-(2-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole core and a furan-2-carboxamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-28-19-9-4-5-10-20(19)30-16-14-26-18-8-3-2-7-17(18)25-22(26)12-13-24-23(27)21-11-6-15-29-21/h2-11,15H,12-14,16H2,1H3,(H,24,27)

InChI Key

YJKPSJHAASFIII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4

Origin of Product

United States

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